Fmoc-Met-OH, also known as Fmoc-L-methionine or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique in chemistry and biochemistry for the creation of peptides and proteins.
Fmoc-Met-OH functions as a protected amino acid []. This means that the reactive amine group (NH2) of the methionine molecule is masked by a bulky group, the Fmoc (Fluorenylmethoxycarbonyl) group, which prevents unwanted side reactions during the synthesis process.
During SPPS, the Fmoc group is selectively removed using a mild acidic treatment, allowing the methionine to react with the next amino acid in the desired sequence. This cycle of deprotection and coupling is repeated until the entire peptide chain is assembled. Fmoc-Met-OH, along with other Fmoc-protected amino acids, plays a crucial role in enabling the controlled and efficient construction of diverse peptides with high purity [].
Fmoc-Met-OH finds applications in various scientific research areas:
Fmoc-Methionine-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine, is an amino acid derivative widely utilized in peptide synthesis. Its chemical formula is C₁₉H₁₉NO₄S, and it has a molecular weight of 373.43 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of the amino group during solid-phase peptide synthesis. This protecting group can be easily removed under mild basic conditions, allowing for the subsequent coupling of other amino acids to form peptides .
Fmoc-Met-OH is generally considered a safe handling material but should be handled with care according to standard laboratory practices.
Fmoc-Methionine-OH is essential in synthesizing peptides that exhibit various biological activities. Methionine itself plays a critical role in protein synthesis and is a precursor for several important biomolecules, including S-adenosylmethionine, which is involved in methylation reactions. Peptides synthesized using Fmoc-Methionine-OH have been studied for their potential therapeutic applications, including antimicrobial and anticancer properties .
The synthesis of Fmoc-Methionine-OH can be achieved through various methods:
Fmoc-Methionine-OH is primarily used in:
Studies involving Fmoc-Methionine-OH often focus on its interactions within peptide chains and its influence on protein folding and stability. Research indicates that the incorporation of methionine residues can affect the conformational properties of peptides and proteins, potentially impacting their biological functions. Additionally, interaction studies may explore how modifications to methionine residues influence enzymatic activity or receptor binding .
Several compounds are structurally similar to Fmoc-Methionine-OH, each with unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
Fmoc-Alanine-OH | C₁₉H₁₉NO₄ | Lacks sulfur; used for simpler peptide synthesis |
Fmoc-Leucine-OH | C₂₄H₂₅NO₄ | Larger side chain; impacts hydrophobic interactions |
Fmoc-Cysteine-OH | C₂₁H₂₃NO₄S | Contains a thiol group; important for disulfide bond formation |
Fmoc-Tyrosine-OH | C₂₂H₂₃NO₄ | Contains a phenolic hydroxyl; involved in enzyme catalysis |
Fmoc-Methionine-OH stands out due to its unique sulfur-containing side chain, which plays a crucial role in various biochemical processes and interactions not present in other similar compounds .
Irritant